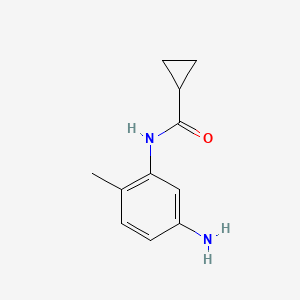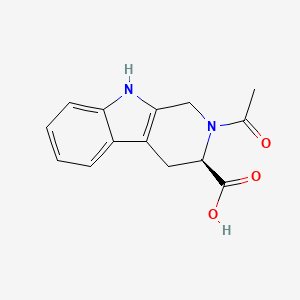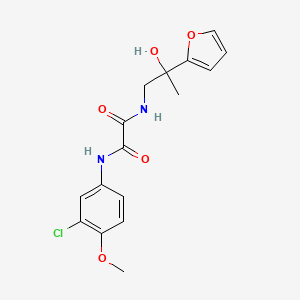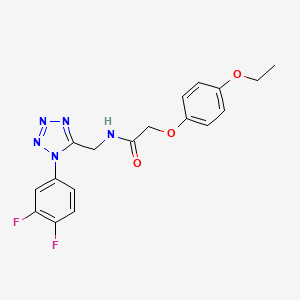
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-amino-2-methylphenyl)cyclopropanecarboxamide” is a chemical compound with the CAS Number: 926244-10-2 . It has a molecular weight of 190.24 and a molecular formula of C11H14N2O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC1=C (C=C (C=C1)N)NC (=O)C2CC2 . This notation provides a way to represent the structure using ASCII strings. For a detailed molecular structure analysis, specialized software or databases that can interpret this notation and generate a 3D structure may be used.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 190.25 and a molecular formula of C11H14N2O . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Scientific Research Applications
Synthesis and Biological Activity
One study focuses on the synthesis and biological activity of conformationally restricted analogs of milnacipran, which includes cyclopropanecarboxamide derivatives. These compounds showed significant potential as noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, with some analogs surpassing milnacipran in efficacy. This highlights their potential in drug development for neurological conditions (Shuto et al., 1996).
Conformational Analysis
Another study conducted a theoretical analysis on the conformational impact of incorporating a second phenyl group into the cyclopropane analogue of phenylalanine. This research offers insights into the structural preferences and potential bioactive conformations of cyclopropane-containing amino acids, which can inform the design of peptide-based therapeutics (Casanovas et al., 2003).
Antimitogenic Activities
Research on cyclosporin A (CSA) analogs modified in the 1-position, including cyclopropane derivatives, has shown that these modifications can significantly impact the antimitogenic activity of CSA. This suggests the importance of specific structural features for the immunosuppressive and antimitogenic effects of CSA and its analogs (Rich et al., 1986).
Antiproliferative Activity
The synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and its significant inhibitory activity against cancer cell lines illustrate the potential of cyclopropane carboxamides in anticancer drug development. This compound's crystal structure and antiproliferative properties provide a basis for further exploration of similar compounds in cancer therapy (Lu et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-5-9(12)6-10(7)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPTBHTNKEMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2674388.png)
![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)
![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)
![3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2674393.png)

![[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2674396.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)
![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)

![ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2674405.png)